molecular formula C21H20ClN3O3 B2683778 Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922067-66-1

Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2683778
CAS RN: 922067-66-1
M. Wt: 397.86
InChI Key: XBNZVIMOESHYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an amine group (-NH2), a carboxylate ester group (-COO-), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of the compound is likely to be influenced by the presence of the pyridazine ring, which is a heterocyclic ring containing two nitrogen atoms. This ring is likely to contribute to the stability of the molecule and may also influence its reactivity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could participate in nucleophilic substitution reactions or could be protonated under acidic conditions . The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and the carboxylate ester could make the compound soluble in polar solvents .

Scientific Research Applications

Aphid Control Agents

The title compound exhibits aphicidal activity against aphid species such as Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious pests in agriculture, causing damage to crops. The compound’s effectiveness suggests its potential as an eco-friendly aphid control agent .

Antifungal Properties

Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate also demonstrates antifungal activity against Pythium aphanidermatum (62.0%). Fungal pathogens pose a significant threat to plants, and this compound could contribute to novel fungicide development .

Medicinal Chemistry

Substituted triazine compounds, including this one, have gained attention for their pharmaceutical potential. The simple structure and electron-withdrawing group (NO2) play crucial roles. Researchers explore these compounds as adenosine A antagonists, anticonvulsants, antimicrobials, anticancer agents, and more .

Antiviral Research

While specific antiviral activity data for this compound are not mentioned in the available literature, its triazine scaffold aligns with other antiviral agents. Further investigation could reveal its potential against viral infections .

Herbicidal Applications

Triazines have been used as herbicides due to their selective action against weeds. Although direct evidence for this compound’s herbicidal properties is lacking, its structural features warrant exploration in this context .

Agrochemical Development

Given the compound’s diverse bioactivities, it could serve as a valuable lead for designing novel agrochemicals. Researchers may explore modifications to enhance its efficacy and safety .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a pharmaceutical, future research could focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-3-28-21(27)20-17(23-13-15-8-10-16(22)11-9-15)12-19(26)25(24-20)18-7-5-4-6-14(18)2/h4-12,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNZVIMOESHYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-chlorobenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.